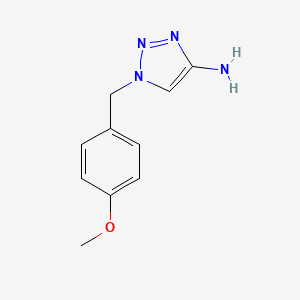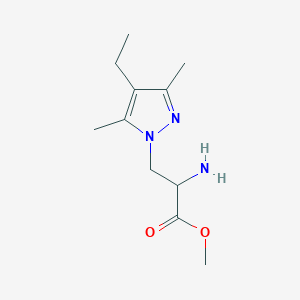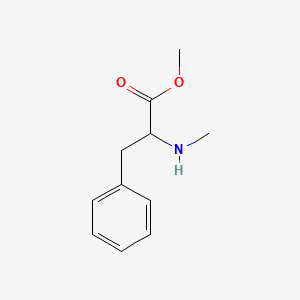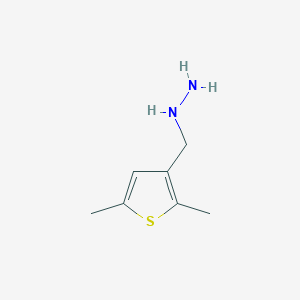![molecular formula C26H26N2O4 B13629429 3-[4-(dimethylamino)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13629429.png)
3-[4-(dimethylamino)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(dimethylamino)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a complex organic compound known for its applications in peptide synthesis and as a coupling agent. This compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl ring, and a fluorenylmethoxycarbonyl (Fmoc) protecting group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(dimethylamino)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of the Propanoic Acid Backbone: The propanoic acid backbone is constructed through a series of reactions, including alkylation and oxidation.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving solid-phase synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions are common, especially involving the dimethylamino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), primary amines.
Major Products
The major products formed from these reactions include various derivatives of the original compound, often with modifications at the amino or carbonyl groups.
Wissenschaftliche Forschungsanwendungen
3-[4-(dimethylamino)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is widely used in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects primarily through its role as a coupling agent in peptide synthesis. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. Upon deprotection, the amino group can participate in further reactions, facilitating the formation of peptide bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-L-4-BOC-amino-phenylalanine: Similar structure but with a tert-butoxycarbonyl (BOC) protecting group instead of the dimethylamino group.
Fmoc-L-phenylalanine: Lacks the dimethylamino group, making it less versatile in certain reactions.
Uniqueness
3-[4-(dimethylamino)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is unique due to the presence of the dimethylamino group, which enhances its reactivity and allows for a broader range of chemical modifications compared to similar compounds.
Eigenschaften
Molekularformel |
C26H26N2O4 |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
3-[4-(dimethylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H26N2O4/c1-28(2)18-13-11-17(12-14-18)15-24(25(29)30)27-26(31)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,27,31)(H,29,30) |
InChI-Schlüssel |
TWNGBHYOIMBXEN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Bromo-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13629378.png)
![3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13629383.png)




![3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine](/img/structure/B13629415.png)

![(5-Ethoxy-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13629423.png)

